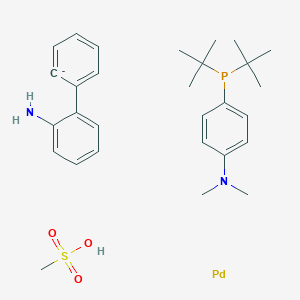
APhos Pd G3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
APhos Pd G3 is a third-generation palladium complex that belongs to the class of Buchwald precatalysts. These complexes are known for their stability and efficiency in catalyzing various chemical reactions. Amphos Palladacycle Gen. 3 is particularly notable for its application in cross-coupling reactions, which are essential in the synthesis of complex organic molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of APhos Pd G3 involves the reaction of 2-(2′-amino-1,1′-biphenyl) with di-tert-butyl(4-N,N-dimethylaminophenyl)phosphine and palladium(II) methylsulfonate. The reaction is typically carried out under mild conditions, making use of air-stable complexes that can be rapidly activated .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
APhos Pd G3 undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms.
Reduction: It can also be involved in reduction reactions, aiding in the gain of electrons by other molecules.
Common Reagents and Conditions
The common reagents used in reactions involving this compound include aryl halides, alkyl halides, and various nucleophiles. The reactions are typically carried out under mild conditions, often in the presence of a base such as potassium carbonate or sodium hydroxide .
Major Products
The major products formed from reactions involving Amphos Palladacycle Gen. 3 are often complex organic molecules, including pharmaceuticals, agrochemicals, and materials for electronic applications .
科学研究应用
APhos Pd G3 has a wide range of applications in scientific research, including:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: this compound is involved in the development of new pharmaceuticals, particularly in the synthesis of complex drug molecules.
作用机制
The mechanism of action of APhos Pd G3 involves the formation of a palladium(0) species through reductive elimination. This active species then participates in various catalytic cycles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon bonds through cross-coupling reactions .
相似化合物的比较
Similar Compounds
Some similar compounds to APhos Pd G3 include:
- XPhos Palladacycle Gen. 3
- SPhos Palladacycle Gen. 2
- BrettPhos Palladacycle Gen. 3
- RuPhos Palladacycle Gen. 3
Uniqueness
This compound is unique due to its high stability and efficiency in catalyzing cross-coupling reactions. It offers several advantages over other similar compounds, including lower catalyst loading and shorter reaction times .
属性
分子式 |
C29H42N2O3PPdS- |
|---|---|
分子量 |
636.1 g/mol |
IUPAC 名称 |
4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C16H28NP.C12H10N.CH4O3S.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
InChI 键 |
OXTAAFWYZNPFBD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


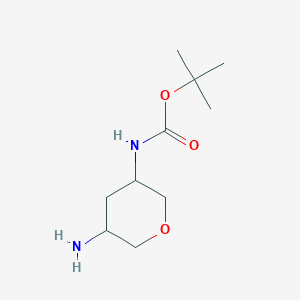
![N-[4-(4-methylpiperazin-1-yl)-2-(propan-2-yloxy)phenyl]formamide](/img/structure/B8708900.png)
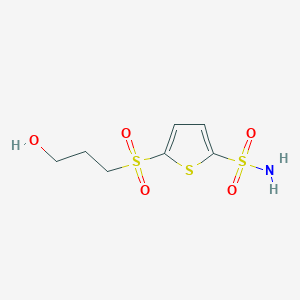
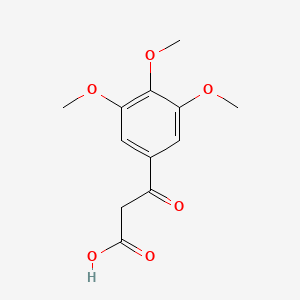
![(R)-1-(4-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B8708940.png)
![Propanoic acid, 3-[(2-ethoxy-2-oxoethyl)(phenylmethyl)amino]-3-oxo-, ethyl ester](/img/structure/B8708947.png)
![[2-(4-Methoxyphenyl)-[1,3]dioxolan-2-yl]methylamine](/img/structure/B8708952.png)
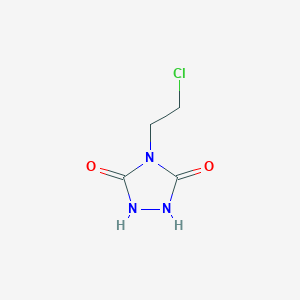
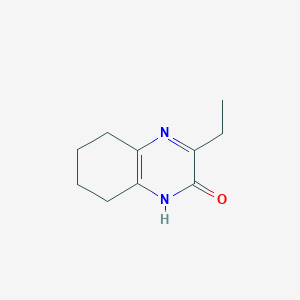
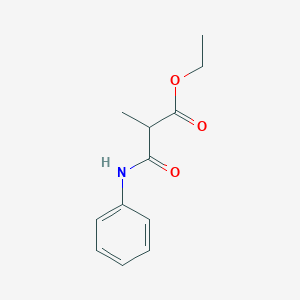
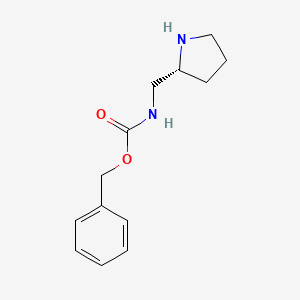
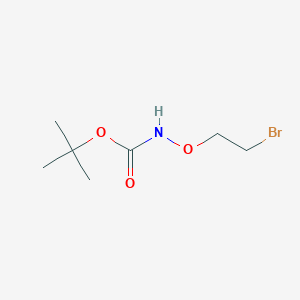
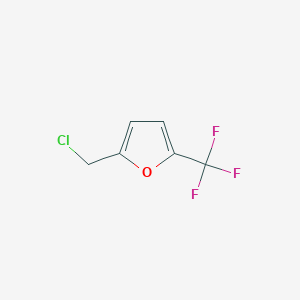
![2-[4-(1,2,4-triazol-4-yl)phenyl]ethanol](/img/structure/B8708994.png)
